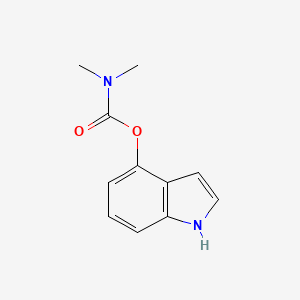

1H-Indol-4-yl dimethylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

104216-36-6 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1H-indol-4-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)11(14)15-10-5-3-4-9-8(10)6-7-12-9/h3-7,12H,1-2H3 |

InChI Key |

CYSRRGLFJKNFHB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC2=C1C=CN2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1h Indol 4 Yl Dimethylcarbamate

Established Synthetic Routes to 1H-Indol-4-yl Dimethylcarbamate (B8479999)

The synthesis of 1H-Indol-4-yl dimethylcarbamate is primarily achieved through the derivatization of the corresponding 4-hydroxyindole (B18505) precursor. Various established methods in organic chemistry can be adapted for this transformation, focusing on the formation of the carbamate (B1207046) functional group.

Indole (B1671886) Derivative-Based Carbamate Formation Techniques

A primary and direct method for the synthesis of this compound involves the reaction of 4-hydroxyindole with a suitable carbamoylating agent. The most common of these is dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the indole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. Common bases used for this purpose include triethylamine (B128534) or sodium hydride in an appropriate aprotic solvent.

Another approach involves the in situ generation of the carbamoylating agent. For instance, the reaction of an amine with phosgene (B1210022) or a phosgene equivalent, followed by the addition of 4-hydroxyindole, can yield the desired carbamate. More contemporary methods seek to avoid hazardous reagents like phosgene. One such method involves the use of di-tert-butyl dicarbonate (B1257347) and 4-(dimethylamino)pyridine (DMAP) with an amine, which can then react with 4-hydroxyindole to form the carbamate. d-nb.info

General Condensation and Reflux Methodologies Applicable to Carbamate Synthesis on Indole Scaffolds

The synthesis of carbamates on an indole scaffold, such as this compound, often employs straightforward condensation reactions that may be facilitated by heating under reflux. smolecule.com In a typical procedure, 4-hydroxyindole and dimethylcarbamoyl chloride are dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), along with a base. The reaction mixture is then heated to reflux for a period of time to ensure the completion of the reaction. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography.

The choice of solvent and base is crucial and can significantly impact the reaction yield and purity of the product. Aprotic polar solvents are generally preferred to dissolve the reactants and facilitate the reaction while minimizing side reactions.

Advancements in One-Pot Synthesis Strategies for Indole-Carbamates

Recent advancements in organic synthesis have focused on the development of one-pot procedures to enhance efficiency and reduce waste. For the synthesis of indole-carbamates, one-pot strategies often involve the in situ formation of a reactive intermediate that is immediately consumed in the subsequent reaction step.

One innovative one-pot method utilizes carbon dioxide as a C1 source for carboxylation. acs.orguit.no In this approach, a superbase is used to activate the N-H bond of the indole, which then reacts with CO2 to form a carbamate anion in situ. acs.orguit.no This intermediate can then be alkylated. While this method typically focuses on N-carbamates, modifications could potentially be explored for O-carbamoylation of hydroxyindoles.

Another one-pot strategy involves the use of coupling agents. For example, a carboxylic acid can be activated in situ and then reacted with an amine and subsequently with the indole hydroxyl group. While more complex, this approach offers flexibility in introducing diverse substituents. Platinum-catalyzed one-pot tandem syntheses have also been developed for indole carbamates, starting from 2-alkynylbenzamides. mdpi.com These methods, however, are generally for the synthesis of the indole ring itself with a carbamate group already incorporated or formed during the cyclization process.

Synthetic Methodologies for Structurally Modified this compound Analogs

The synthesis of structurally modified analogs of this compound allows for the exploration of structure-activity relationships in various applications. Modifications can be introduced at different positions of the indole ring or on the dimethylcarbamate moiety.

The synthesis of such analogs often starts with a correspondingly substituted 4-hydroxyindole. For example, if an analog with a substituent at the 5-position of the indole ring is desired, the synthesis would commence with a 5-substituted-4-hydroxyindole. The carbamate formation would then proceed as previously described.

Alternatively, modifications can be introduced after the formation of the this compound core structure. For instance, electrophilic substitution reactions, such as halogenation or nitration, could potentially be directed to specific positions on the indole ring, although regioselectivity can be a challenge. C-H activation strategies are also emerging as powerful tools for the late-stage functionalization of complex molecules, including indoles.

The following table provides examples of synthetic approaches to generate analogs, drawing from methodologies applied to similar indole carbamate systems.

| Analog Type | Synthetic Strategy | Starting Materials | Key Reagents | Reference |

| Substituted Phenyl Carbamates | Reaction of a substituted phenol (B47542) with an isocyanate generated in situ from an amine. | Substituted 4-hydroxyindole, amine | Di-tert-butyl dicarbonate, DMAP | d-nb.info |

| N-Alkyl/Aryl Carbamates | Reaction of 4-hydroxyindole with a substituted carbamoyl (B1232498) chloride. | 4-Hydroxyindole, substituted carbamoyl chloride | Base (e.g., Triethylamine) | smolecule.com |

| C-Substituted Indole Ring | Synthesis starting from a pre-functionalized indole. | Substituted 4-hydroxyindole | Dimethylcarbamoyl chloride, base | jmchemsci.com |

Mechanistic Aspects of Carbamate Formation Reactions in Indole Systems

The formation of carbamates on indole systems, particularly O-carbamates from hydroxyindoles, generally proceeds through a nucleophilic acyl substitution mechanism. The key steps involve the activation of the hydroxyl group and its subsequent attack on the electrophilic carbamoyl moiety.

In the reaction of 4-hydroxyindole with dimethylcarbamoyl chloride, the base plays a critical role by deprotonating the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbonyl carbon of the dimethylcarbamoyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate the chloride leaving group, resulting in the formation of the carbamate product.

In more advanced synthetic methods, such as the superbase-catalyzed carboxylation with CO2, the mechanism is more complex. acs.orguit.no It is proposed that the superbase and the indole form a hydrogen-bonded complex rather than an ionic salt. acs.orguit.no Upon exposure to CO2, a carbamate salt is formed. acs.orguit.no This in situ generated nucleophile can then react with an electrophile. While primarily studied for N-carboxylation, the underlying principles of activating the indole nucleus are relevant.

Recent studies on indolyl 1,3-heteroatom transposition (IHT) reactions have revealed a mechanistic duality. nih.govscispace.com These studies suggest that both concerted and dissociative mechanisms can operate simultaneously, and the dominant pathway can be influenced by the electronic properties of the system. nih.govscispace.com While not directly on the formation of this compound, this research provides valuable insights into the reactivity of functionalized indoles.

Analytical and Spectroscopic Methods for Structural Elucidation of Indole-Carbamates

The structural elucidation of this compound and its analogs relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the characterization of indole-carbamates.

¹H NMR provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons of the indole ring, the N-H proton of the indole, and the methyl protons of the dimethylcarbamate group. nih.gov The coupling patterns of the aromatic protons can help confirm the substitution pattern on the benzene (B151609) portion of the indole.

¹³C NMR is used to determine the number and types of carbon atoms in the molecule. Distinct signals for the carbonyl carbon of the carbamate group, the aromatic carbons of the indole, and the methyl carbons of the dimethylcarbamate group would be expected. nih.gov

¹⁵N NMR can also be employed to probe the nitrogen atoms in the indole ring and the carbamate group, providing further structural confirmation. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

A characteristic N-H stretching vibration for the indole N-H group.

Strong C=O stretching vibration for the carbamate carbonyl group.

C-N and C-O stretching vibrations.

C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula of the compound. jmchemsci.comresearchgate.net Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. nih.govresearchgate.net

The following table summarizes the expected spectroscopic data for this compound based on data for analogous compounds.

| Technique | Expected Features | Reference |

| ¹H NMR | Signals for indole aromatic protons, indole N-H proton, and two singlets for the dimethylamino protons. | nih.gov |

| ¹³C NMR | Signal for the carbamate carbonyl carbon (~155 ppm), signals for indole aromatic carbons, and signals for the dimethylamino carbons. | nih.gov |

| IR Spectroscopy | N-H stretch, C=O stretch (~1700-1730 cm⁻¹), C-N stretch, C-O stretch. | d-nb.info |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | jmchemsci.comresearchgate.net |

Biological Activity and Pharmacological Potentials of 1h Indol 4 Yl Dimethylcarbamate and Its Derivatives

Investigation of Enzyme Inhibition by 1H-Indol-4-yl Dimethylcarbamate (B8479999) and Analogs

The ability of 1H-Indol-4-yl dimethylcarbamate and related indole-carbamate structures to inhibit various enzymes is a cornerstone of their therapeutic potential. These interactions are critical in pathways associated with neurodegenerative diseases and other pathological conditions.

Cholinesterase (AChE, BuChE) Inhibition Profiles of Indole-Carbamate Derivatives

Derivatives of indole-carbamates have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132). nih.govacs.orgacs.orghuji.ac.il

Research has shown that introducing N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate (B1207046) groups at positions 4, 6, or 7 of the indoline (B122111) ring confers both AChE and BuChE inhibitory activity. nih.govacs.orgacs.orghuji.ac.il For instance, the compound 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride (B599025) was identified as a potent AChE inhibitor with an IC50 value of 0.4 μM. nih.govacs.orgacs.orghuji.ac.il Similarly, another derivative, 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride, also demonstrated significant AChE inhibition with an IC50 of 1.2 μM. nih.govacs.orgacs.orghuji.ac.il

A series of indole (B1671886) derivatives featuring a propargylamine (B41283) moiety at the N1 position and a diethyl-carbamate or urea (B33335) function at the 5 or 6 position have been synthesized and evaluated. nih.gov These compounds were found to inhibit AChE with IC50 values ranging from 1 μM to 4 μM, indicating that both the carbamate and urea functionalities contribute to the inhibitory action. nih.gov Notably, compound 6 from this series, which possesses a diethyl-urea moiety, emerged as a potent multi-target-directed ligand with an IC50 of 3.70 μM for AChE and 2.82 μM for BuChE. nih.gov Molecular docking studies revealed that the alkyl component of the diethyl-carbamate/urea of these compounds interacts with Trp84 in the catalytic anionic site (CAS) of AChE, a crucial interaction for inhibitory activity. nih.gov

Furthermore, a study on 7-substituted indolyl carbamates highlighted that the position of the carbamate group on the indole ring is crucial for activity. chemrxiv.org While both 6- and 7-substituted indolyl carbamates were designed, the 7-substituted analogs were found to have decreased inhibitory potency compared to their deshydroxy counterparts due to the polar 7-hydroxy group occupying a lipophilic pocket. chemrxiv.org The compound 3-(((2-cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl N,N-dimethylcarbamate was studied for its covalent binding mechanism to human butyrylcholinesterase, confirming its pseudo-irreversible inhibitory nature. pdbj.org

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride | AChE | 0.4 | nih.govacs.orgacs.orghuji.ac.il |

| 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride | AChE | 1.2 | nih.govacs.orgacs.orghuji.ac.il |

| Compound 6 (diethyl-urea derivative) | AChE | 3.70 | nih.gov |

| BuChE | 2.82 | ||

| [3-[2-[butyl(2-cycloheptylethyl)amino]ethyl]-1H-indol-5-yl] N,N-dimethylcarbamate | Cholinesterase | 0.0069 | zju.edu.cn |

Modulation of Other Key Enzymes by Indole-Carbamate Scaffolds

Beyond cholinesterases, indole-carbamate structures have been found to modulate the activity of several other critical enzymes, highlighting their potential for broader therapeutic applications.

DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents. acs.orgnih.govacs.org Indole derivatives have been investigated as inhibitors of DNA gyrase. nih.gov Molecular docking studies of certain indole derivatives have shown interactions with the DNA gyrase enzyme, such as π-π stacking with adenine (B156593) and hydrogen bonding with key residues like Lys441 and Asp461. nih.gov For example, some N-phenylpyrrolamide derivatives with a tert-butyl carbamate group have been synthesized and tested for their inhibitory activity against E. coli DNA gyrase, although the bulky carbamate group was found to potentially hinder binding. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Several indole-based derivatives have been developed as potent and selective MAO-B inhibitors. nih.govmdpi.comtandfonline.com For instance, a series of indole-based small molecules showed significant MAO-B inhibition, with compounds 7b, 8a, 8b, and 8e exhibiting IC50 values of 0.33, 0.02, 0.03, and 0.45 μM, respectively. nih.gov Kinetic studies revealed a competitive mode of action for compounds 8a and 8b , with Ki values of 10.34 and 6.63 nM. nih.gov Another study reported indole derivatives with a carbamate moiety that displayed balanced and potent inhibition of both AChE and MAO-B. mdpi.comtandfonline.com Specifically, compounds 44 and 45 showed IC50 values of 3.70 and 2.41 μM for AChE, and 2.62 and 1.84 μM for MAO-B, respectively. mdpi.com

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP) and its inhibition is a therapeutic approach for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govgoogle.comnih.gov Indole derivatives have been the subject of 3D-QSAR studies to understand the structural requirements for PDE4 inhibition. nih.gov These studies have helped in identifying key features for designing new indole derivatives with predicted PDE4 affinities. nih.gov An indole-based carbamate derivative, ATX inhibitor 14, has been identified as a potent inhibitor of autotaxin, an enzyme with structural similarities to PDE4, with an IC50 of 0.41 nM. medchemexpress.com

Complement Factor B: The complement system is a part of the innate immune system, and its overactivation can lead to various diseases. nih.govgoogle.comgoogle.comgoogleapis.com Factor B is a key enzyme in the alternative complement pathway. nih.govgoogle.comgoogle.comgoogleapis.com A small-molecule inhibitor of Factor B, LNP023, which contains an indole moiety, has been discovered. nih.gov This compound binds to human Factor B with high affinity (KD value of 0.0079 ± 0.0019 µM) and inhibits its activity with an IC50 value of 0.01 ± 0.006 µM. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| N-phenylpyrrolamide derivative (with tert-butyl carbamate) | E. coli DNA Gyrase | 1.6 μM | nih.gov |

| Indole-based compound 8a | MAO-B | 0.02 μM (IC50), 10.34 nM (Ki) | nih.gov |

| Indole-based compound 8b | 0.03 μM (IC50), 6.63 nM (Ki) | ||

| Indole-based compound 44 | MAO-B | 2.62 μM | mdpi.com |

| Indole-based compound 45 | MAO-B | 1.84 μM | mdpi.com |

| ATX inhibitor 14 (indole-based carbamate) | Autotaxin (similar to PDE4) | 0.41 nM | medchemexpress.com |

| LNP023 (indole derivative) | Complement Factor B | 0.01 μM | nih.gov |

Receptor Agonist/Antagonist Activities of this compound Analogs

The interaction of indole derivatives with various receptors is another significant area of their pharmacological investigation, particularly in the context of neurotransmission and central nervous system disorders.

Serotonin (B10506) Receptor (e.g., 5-HT2A) Interactions of Indole Derivatives

The serotonin 2A (5-HT2A) receptor is a G protein-coupled receptor that is a primary target for many psychoactive drugs, including psychedelics and atypical antipsychotics. wikipedia.org Dysregulation of 5-HT2A receptor function is implicated in psychiatric disorders like depression and schizophrenia. wikipedia.orgnih.gov

Indole derivatives have been synthesized and studied as ligands for serotonin receptors. nih.gov The interaction of these ligands with the 5-HT2A receptor often involves a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) on the receptor. nih.gov Additionally, a hydrogen bond can form between the NH of the indole moiety and the side chain of Thr 3.37. nih.gov For example, the indole derivative D2AAK5 was found to form a halogen bond with Asn 6.55 of the 5-HT2A receptor. nih.gov The functional outcome of these interactions can vary, with some indole derivatives acting as agonists, leading to hallucinogenic or procognitive effects, while others act as antagonists, exhibiting antipsychotic and antidepressant activity. nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Modulation by Carbamate Analogs

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. nih.gov They are important drug targets for various neurological conditions. nih.gov Carbamate analogs have been investigated as modulators of nAChRs. nih.gov

Studies on compounds based on the 3-(dimethylamino)butyl dimethylcarbamate (DMABC) scaffold have shown that the carbamate functionality is vital for binding affinity to nAChRs. nih.gov The substituents on the carbamate nitrogen were found to be important for selectivity among different nAChR subtypes, such as α4β2, α3β4, and α7. nih.gov These compounds were generally found to act as agonists at the α3β4 nAChR. nih.gov

Allosteric modulators, which bind to a site distinct from the acetylcholine binding site, have also been developed from carbamate-containing structures. nih.gov These modulators can be positive (PAMs), enhancing the receptor's response to acetylcholine, or negative (NAMs), reducing the response. nih.goviu.edu For instance, certain carbamates have been identified as enhancers of the α4β2 receptor. nih.gov

Antimicrobial Properties of Indole-Carbamate Compounds

Indole derivatives, including those with carbamate moieties, have demonstrated promising antimicrobial activity against a range of pathogens. nih.govunica.itmdpi.comnih.govfrontiersin.org

Several series of indole derivatives have been screened for their in vitro antibacterial and antifungal activities. nih.gov Indole carboxamide derivatives, for instance, have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov In some cases, the minimum inhibitory concentration (MIC) values of these compounds were found to be significantly lower than standard antibiotics. nih.gov The position of substitution on the indole ring can influence the antimicrobial spectrum and potency. nih.gov

Indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and can act as antibiotic potentiators. mdpi.com For example, an indole-3-carboxamide derivative enhanced the activity of doxycycline (B596269) against P. aeruginosa by 21-fold. mdpi.com The proposed mechanism involves the disruption of the bacterial membrane integrity. mdpi.com

Furthermore, indole diketopiperazine alkaloids have exhibited good antibacterial activity, with some compounds showing MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria. frontiersin.org Molecular docking studies suggest that these compounds may act by inhibiting key bacterial enzymes like FabH. frontiersin.org Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have also shown a broad spectrum of antimicrobial activity. nih.gov

| Compound/Derivative Class | Target Microorganism | Activity (MIC or Fold Enhancement) | Reference |

|---|---|---|---|

| Indole carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | MICs 20- to 100-fold smaller than standard antibiotics | nih.gov |

| Indole-3-carboxamide 13b | Pseudomonas aeruginosa (with doxycycline) | 21-fold enhancement | mdpi.com |

| Indole diketopiperazine 3c | S. aureus, B. subtilis, P. aeruginosa, E. coli | MIC: 0.94–3.87 μM | frontiersin.org |

| Indole-triazole derivative 3d | Various bacteria and fungi | MIC: 3.125-50 µg/mL | nih.gov |

Antifungal Efficacy

The carbamate moiety is a key structural feature in many fungicidal compounds, and its incorporation into an indole framework has yielded derivatives with significant antifungal properties. mdpi.com Research into 1H-Indole-4,7-diones, for instance, has demonstrated good in vitro antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger, suggesting that indole derivatives are potent antifungal candidates. nih.gov

Studies on specific indole-carbamate derivatives have confirmed this potential. A series of carbamate-containing compounds, including indole derivatives, were synthesized and evaluated for their antifungal activity. researchgate.net Similarly, various N-aryl carbamate derivatives have been shown to possess good antifungal activity against several important phytopathogenic fungi, with many exhibiting an inhibitory rate greater than 60% at a concentration of 50 μg/mL. mdpi.com For example, compound 1ag showed excellent broad-spectrum activity, while 1af was most potent against F. graminearum and 1z was most effective against F. oxysporum. mdpi.com

A closely related compound, 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate , is noted for its use as a fungicide in agricultural applications. smolecule.com Its mechanism of action is believed to involve the inhibition of essential enzymes in fungal metabolism, thereby preventing growth and reproduction. smolecule.com Further research into indole derivatives linked to triazole moieties also revealed excellent antifungal activities against Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values. nih.govturkjps.org

| Compound/Derivative Class | Fungal Species | Activity Highlights | Reference |

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Good in vitro antifungal activity. | nih.gov |

| N-aryl carbamates (e.g., 1af, 1z, 1ag) | F. graminearum, F. oxysporum, other phytopathogenic fungi | Compound 1af EC50 = 12.50 μg/mL against F. graminearum. Compound 1z EC50 = 16.65 μg/mL against F. oxysporum. | mdpi.com |

| 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate | General Fungicide | Used in agricultural applications to prevent fungal growth. | smolecule.com |

| Indole-triazole derivatives | Candida albicans, Candida krusei | Excellent antifungal activity with low MIC values. | nih.govturkjps.org |

Antibacterial Potency

The indole-carbamate scaffold is also a promising area for the development of new antibacterial agents. Indole derivatives themselves have shown significant antimicrobial activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govturkjps.org

Specific carbamate derivatives have demonstrated notable antibacterial effects. A series of new isatin (B1672199) (an indole derivative) carbamates were synthesized and tested against E. coli, P. aeruginosa, Bacillus cereus, and S. aureus. researchgate.net A majority of these compounds showed good antibacterial activity, with one derivative, 3d , exhibiting a particularly broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net Another study focused on ethyl n-[(z)-(2-oxo-5-sulfamoyl-indolin-3-ylidene) amino]carbamate derivatives, which showed promising activity against bacteria such as B. subtilis, B. cereus, P. aeruginosa, and S. typhi. japsonline.comjapsonline.com

Furthermore, the compound 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate has been reported to exhibit antibacterial properties alongside its antifungal action. smolecule.com Research into other indole carbamates, such as tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl) carbamate , identified it as an active inhibitor of the NorA efflux pump in Staphylococcus aureus. nih.govturkjps.org Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the effectiveness of existing antibiotics. nih.gov

| Compound/Derivative Class | Bacterial Species | Activity Highlights | Reference |

| Isatin carbamate derivatives (e.g., 3d) | E. coli, P. aeruginosa, Bacillus cereus, S. aureus | Compound 3d showed broad-spectrum activity. | researchgate.net |

| Ethyl n-[(z)-(2-oxo-5-sulfamoyl-indolin-3-ylidene) amino]carbamate derivatives | B. cereus, P. aeruginosa | Compound VIc showed good activity with inhibition zones of 14.2 mm and 13.9 mm, respectively. | japsonline.com |

| 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate | General Antibacterial | Exhibits a range of antibacterial activities. | smolecule.com |

| tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl) carbamate | Staphylococcus aureus | Active inhibitor of the NorA efflux pump. | nih.govturkjps.org |

| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids | Gram-positive and Gram-negative bacteria | All 20 synthesized compounds showed better potency than ampicillin (B1664943) against all tested bacteria. | bg.ac.rs |

Anticancer Research Applications of Indole-Carbamate Scaffolds

The indole scaffold is considered a "privileged motif" in the design of anticancer agents due to its structural versatility and presence in numerous potent therapeutic compounds. bohrium.comresearchgate.net Indole derivatives have been developed to target various mechanisms in cancer cells, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylase. mdpi.com The addition of a carbamate group can further enhance these activities, leading to promising new candidates for cancer therapy.

Preliminary studies suggest that 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate may possess anticancer properties, warranting further investigation into its potential in oncology. smolecule.com More specific research has been conducted on other indole-carbamate derivatives. For instance, tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate has been highlighted for its potential anticancer activity. In one study, this compound was shown to significantly inhibit the proliferation of breast cancer cell lines at low micromolar concentrations, with mechanisms involving the induction of apoptosis and cell cycle arrest.

The indole scaffold's ability to be modified has led to the design of numerous derivatives with potent anticancer effects. bohrium.comnih.gov For example, indole-based compounds have been developed as inhibitors of the Bcl-2 protein, which is crucial for cancer cell survival. nih.gov The nitrogen atom in the indole ring can form hydrogen bonds with biological targets, enhancing the molecule's activity. nih.gov While much of the research focuses on the broader class of indole derivatives, the demonstrated activity of specific indole-carbamates like Rivastigmine (which contains a carbamate group) in other therapeutic areas underscores the pharmacological potential of this chemical combination. mdpi.com The proven success of the indole core in clinically approved anticancer drugs provides a strong foundation for the continued exploration of its carbamate derivatives in anticancer research. nih.govnih.gov

| Compound/Derivative Class | Cancer Cell Lines | Research Findings | Reference |

| tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate | Breast cancer cell lines | Significantly inhibited cell proliferation at concentrations as low as 5 µM. | |

| 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate | General | Preliminary studies suggest potential anticancer properties. | smolecule.com |

| Indole-based Bcl-2 inhibitors | MCF-7, MDA-MB-231 (breast), A549 (lung) | Designed compounds showed potent inhibitory activity at sub-micromolar concentrations. | nih.gov |

| Indole-chalcone derivatives | NCI-60 human cancer cell lines | Exhibited potent growth inhibition with GI50 values around 6 μM. | nih.gov |

Elucidation of Mechanisms of Action of 1h Indol 4 Yl Dimethylcarbamate

Molecular Mechanisms of Enzyme Inhibition by 1H-Indol-4-yl Dimethylcarbamate (B8479999) and its Analogs

Indole-based carbamates have been identified as potent inhibitors of cholinesterases (ChEs), enzymes critical to the regulation of cholinergic neurotransmission. The dimethylcarbamate moiety acts as a "warhead" that can form a covalent bond with the enzyme's active site, leading to its inactivation.

The inhibitory activity of indole-carbamate derivatives is dictated by their specific interactions within the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure of these inhibitors allows for interactions with key regions of the enzyme, including the catalytic active site (CAS), the peripheral anionic site (PAS), and the mid-gorge channel. nih.gov

For instance, 7-substituted indolyl carbamates demonstrate high potency and selectivity for human BChE (hBChE). chemrxiv.org The archetypal 7-indolyl dimethylcarbamate analog shows single-digit nanomolar affinity for hBChE. chemrxiv.org The carbamate (B1207046) group is crucial, as it can form a carbamoyl-enzyme complex through a covalent interaction with the serine residue in the catalytic site. nih.gov The indole (B1671886) ring itself and its substituents can engage in favorable π-π stacking and hydrophobic interactions with aromatic residues in the active site gorge, such as Trp86 and Trp286 in AChE. nih.gov

Kinetic studies reveal that the inhibition of cholinesterases by carbamates like 1H-Indol-4-yl dimethylcarbamate analogs is often a multi-step process. It typically involves the initial formation of a reversible enzyme-inhibitor complex (governed by the inhibitory constant, Kᵢ), followed by the covalent carbamoylation of the active site serine (defined by the carbamoylation rate constant, k_carb). chemrxiv.org This pseudo-irreversible mechanism effectively inactivates the enzyme. chemrxiv.org

The stability of the carbamoylated enzyme is also a key factor, with the decarbamoylation rate determining the duration of inhibition. For one dimethyl carbamate analog, the half-life of the inhibited enzyme was determined to be 13 hours. chemrxiv.org

Receptor-Ligand Binding Dynamics and Conformational Studies

The interaction of indole-carbamates is not limited to enzymes. Certain derivatives have been shown to be effective ligands for neurotransmitter receptors. google.comgoogle.com A radioligand binding assay using human 5-HT₂A receptors demonstrated that an analog, (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-4-yl dimethylcarbamate, is an effective ligand for this serotonin (B10506) receptor. google.comgoogle.com

The binding dynamics and specificity of these molecules are heavily influenced by their three-dimensional shape, or conformation. The carbamate functional group itself imposes a degree of conformational restriction due to electron delocalization, similar to an amide bond. nih.gov This can lead to the existence of two distinct planar isomers, often referred to as syn and anti (or E and Z) conformers, which can interconvert by rotating around the C-N bond. nih.govscielo.org.mx

Theoretical modeling and dynamic NMR studies on N-carbomethoxylated indole derivatives predict two main conformational minima, A and B. scielo.org.mx In many cases, the conformer where the carbamate's carbonyl group is oriented toward the indole's benzene (B151609) ring (conformer A) is more stable. scielo.org.mxredalyc.org The energy barrier for the interconversion between these conformers for some indole derivatives is relatively low (e.g., 9.8 kcal mol⁻¹), allowing for a fast equilibrium between the A and B states at room temperature. scielo.org.mx This conformational flexibility is a key aspect of how these ligands can adapt to the specific geometry of a receptor or enzyme active site. nih.gov

Investigation of Cellular Pathway Modulation by Indole-Carbamate Derivatives

Beyond direct interaction with enzymes and receptors, indole derivatives have been shown to exert biological effects by modulating complex intracellular signaling pathways. nrfhh.comnih.gov Research has particularly highlighted the ability of compounds containing the indole scaffold to interfere with pathways that are crucial for cell growth, proliferation, and survival, many of which are deregulated in cancer. nih.govcaldic.com

One of the most significant pathways modulated by indole derivatives is the PI3K/Akt/mTOR signaling cascade. nrfhh.comnih.gov This pathway is a central regulator of cell metabolism, growth, and apoptosis. Indole compounds, including analogs of Indole-3-carbinol (I3C), can deregulate this pathway, which may contribute to their anti-cancer properties. nih.gov Furthermore, these compounds are effective modulators of the downstream transcription factor NF-κB. nih.gov The NF-κB pathway plays a critical role in inflammation, immune response, and cell survival. By modulating these interconnected signaling networks, indole derivatives can influence a wide range of cellular processes, including apoptosis, cell cycle arrest, and the inhibition of angiogenesis. nrfhh.comnih.gov

Structure Activity Relationship Sar and Rational Design for 1h Indol 4 Yl Dimethylcarbamate

Systematic Exploration of Structural Modifications for Optimized Biological Activity

The development of novel therapeutic agents often begins with a lead compound, like an indole-carbamate, which is then systematically modified to enhance its biological properties. researchgate.net This process of rational design involves exploring how different chemical groups at various positions on the molecule affect its interaction with biological targets. nrfhh.commdpi.com

Structural modifications can be guided by computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. nrfhh.com These techniques help to predict how changes to the molecule's structure will influence its activity, thereby accelerating the discovery of new drug candidates with improved effectiveness and selectivity. nrfhh.com For instance, in the development of inhibitors for enzymes like cholinesterases, researchers synthesize a series of related compounds to identify which structural features are essential for potent inhibition. acs.org

The indole (B1671886) scaffold itself is a versatile starting point, known to be a key component in a wide range of biologically active molecules, including those with neuroprotective, anti-inflammatory, and anticancer properties. researchgate.net The strategic design of bioactive molecules and the application of structure-function studies provide a focused and efficient pathway for drug discovery, significantly reducing the time and resources required. nih.gov

Influence of Indole Ring Substitutions on Bioactivity

For example, in a series of 1H-indole-2-carboxamides, which are structurally related to indole-carbamates, substitutions at the C5 position of the indole ring were found to be important for activity at the CB1 receptor. nih.gov Specifically, the presence of a chloro or fluoro group at the C5 position enhanced the modulatory potency. nih.gov Similarly, studies on indole-based inhibitors of acetylcholinesterase (AChE) have shown that substitutions on the indole ring can fine-tune their inhibitory potential. nih.govrsc.org The indole ring is known to interact with key amino acid residues, such as tryptophan, in the active sites of enzymes like cholinesterases. acs.orgacs.org

Research on indole derivatives as antibacterial agents has also highlighted the importance of indole ring substitutions. Halogen substitutions on the indole ring have been shown to result in excellent inhibition of bacterial growth. nih.gov In another study, compounds with electron-donating substituents on the indole ring generally showed excellent inhibitory activity against certain enzymes, while electron-withdrawing groups were more effective against others, demonstrating that the electronic properties of the substituents are a key factor. acs.org

| Compound/Modification | Target/Activity | Observation | Reference |

| 5-chloro or 5-fluoro indole substitution | CB1 Receptor Modulation | Enhanced potency of 1H-indole-2-carboxamides. | nih.gov |

| Halogen substitution on indole ring | Antibacterial Activity | Excellent inhibition of bacterial growth. | nih.gov |

| Electron-donating substituents on indole ring | Enzyme Inhibition (OfChtI, OfChtII, OfChi-h) | Generally excellent inhibitory activity. | acs.org |

| Electron-withdrawing substituents on indole ring | Enzyme Inhibition (OfChtII) | Enhanced inhibitory activity compared to electron-donating groups. | acs.org |

| Indole N-H substitution (Boc, Ts, p-Cl-benzyl) | Antibacterial Activity | N-substitution was explored to understand its effect on activity. | nih.gov |

Critical Role of the Dimethylcarbamate (B8479999) Moiety in Target Recognition and Potency

The carbamate (B1207046) group is a crucial functional group in many approved drugs and is increasingly used in medicinal chemistry. nih.govacs.org In molecules like 1H-Indol-4-yl dimethylcarbamate, the dimethylcarbamate moiety is not merely a passive part of the structure; it plays an active role in target recognition and potency. nih.gov

Carbamates are recognized as important "warheads" in the design of enzyme inhibitors, particularly for serine hydrolases like cholinesterases. nih.gov The carbamate can react with the serine residue in the enzyme's active site, leading to carbamoylation of the enzyme. This covalent modification can result in slow-onset or irreversible inhibition, which can be a desirable feature for certain therapeutic applications. tandfonline.comnih.govnih.gov

Beyond its reactive potential, the carbamate group has several other advantageous properties. It is chemically stable and can act as a bioisostere for the amide bond, meaning it can mimic the shape and electronic properties of an amide while being more resistant to metabolic breakdown by proteases. nih.govacs.orgnih.gov The carbamate functionality also imposes a degree of conformational restriction on the molecule and can participate in hydrogen bonding, both of which are important for how the molecule binds to its target. nih.govacs.org The ability to modify the substituents on the carbamate's nitrogen and oxygen atoms provides further opportunities to fine-tune the molecule's biological and pharmacokinetic properties. nih.govacs.org

Bioisosteric Replacements in Indole-Carbamate Drug Design

Bioisosterism is a key strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties to enhance the drug's performance. nih.gov This can lead to improved potency, better selectivity, more favorable metabolic properties, or reduced toxicity. nih.gov

In the context of indole-carbamates, bioisosteric replacements can be applied to both the indole ring and the carbamate moiety. The indole ring, for instance, can be replaced by other heterocyclic systems like benzimidazole, indazole, or benzoxazole. drugdesign.org Such replacements can maintain the necessary interactions with the biological target while potentially offering advantages in synthesis or pharmacokinetic properties. For example, a potent and selective PI3Kδ inhibitor was developed by applying a bioisosteric replacement strategy to an initial indole-based scaffold. nih.govresearchgate.net

The carbamate group itself can be considered a bioisostere of an amide bond, offering greater metabolic stability. nih.govhyphadiscovery.com Other functional groups that can act as amide bioisosteres include triazoles, oxadiazoles, imidazoles, and pyrazoles. nih.govpressbooks.pub These heterocyclic rings can mimic the hydrogen bonding properties of the amide or carbamate while potentially improving metabolic stability and other drug-like properties. pressbooks.pub For instance, replacing a metabolically vulnerable amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve in vitro metabolic stability while maintaining potency. nih.gov

| Original Moiety | Bioisosteric Replacement | Potential Advantages | Reference |

| Indole | Benzimidazole, Benzoxazole, Indazole | Altered pharmacokinetic properties, novel chemical space. | drugdesign.org |

| Amide/Carbamate | 1,2,3-Triazole | Mimics hydrogen bonding, metabolic stability. | nih.govpressbooks.pub |

| Amide/Carbamate | 1,2,4-Oxadiazole | Improved metabolic stability, retains potency. | nih.gov |

| Phenyl Ring | Azines (e.g., Pyridine) | Reduced metabolic clearance. | hyphadiscovery.com |

| Carboxylic Acid | Tetrazole | Increased lipophilicity, improved oral administration. | pressbooks.pub |

Principles of Rational Design for Novel Indole-Carbamate Bioactive Molecules

The rational design of new bioactive molecules based on the indole-carbamate scaffold is a multi-faceted approach that integrates knowledge of SAR, target structure, and desired pharmacokinetic properties. researchgate.netmdpi.com The overarching goal is to develop compounds that are not only potent and selective for their intended target but also possess the necessary characteristics to be effective drugs in a biological system. nrfhh.com

A key principle is the use of the indole as a "privileged scaffold." This means that the indole core is a versatile framework that can be decorated with various functional groups to interact with a wide range of biological targets. nih.gov The design process often involves identifying key interactions between the lead compound and its target, for example, through molecular docking studies. acs.orgnih.gov These studies can reveal which parts of the molecule are essential for binding and where modifications can be made to improve affinity or selectivity. nih.gov

Another important principle is the multi-target directed ligand (MTDL) approach. researchgate.net For complex diseases like Alzheimer's, where multiple biological pathways are involved, designing a single molecule that can interact with several targets can be more effective than a "one-target, one-drug" approach. researchgate.net The indole-carbamate structure is well-suited for this strategy, as different parts of the molecule can be optimized to interact with different targets. acs.org

Finally, the principles of bioisosterism are applied to fine-tune the molecule's properties. This can involve replacing parts of the molecule to block metabolic pathways, improve membrane permeability, or enhance target engagement. nih.govhyphadiscovery.com For example, a prodrug strategy might be employed, where the active carbamate is masked by a chemical group that is removed in the body to release the active inhibitor. nih.gov Through the iterative process of design, synthesis, and biological evaluation, novel indole-carbamate derivatives with optimized therapeutic potential can be developed. rsc.org

Preclinical Pharmacological Investigations of 1h Indol 4 Yl Dimethylcarbamate Excluding Clinical Human Trials

In Vitro Biological Evaluations in Cellular and Biochemical Assays

The neuroprotective potential of 1H-Indol-4-yl dimethylcarbamate (B8479999) has been assessed in primary neuronal cell cultures. In an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay designed to measure cell viability, the compound's ability to protect neurons against oxidative stress induced by hydrogen peroxide (H₂O₂) was evaluated. google.com The viability of neurons was analyzed at day in vitro (DIV) 8. google.com

Further in vitro studies have explored the effects of 1H-Indol-4-yl dimethylcarbamate on microglial cells, which play a crucial role in neuroinflammation. The compound was investigated in lipopolysaccharide (LPS)-stimulated primary microglial cell cultures. google.com

While detailed quantitative data from these specific in vitro assays are part of a broader patent disclosure, the investigations highlight a focus on the compound's neuroprotective and anti-inflammatory properties at a cellular level. google.com

Table 1: Summary of In Vitro Biological Evaluations for this compound

| Assay Type | Cell Type | Parameter Measured | Key Finding | Reference |

| Neuroprotection Assay | Primary Neuronal Cultures | Cell Viability (MTT Assay) against H₂O₂-induced oxidative stress | Investigated for protective effects. | google.com |

| Anti-inflammatory Assay | LPS-stimulated Primary Microglial Cells | Not specified | Investigated for anti-inflammatory effects. | google.com |

In Vivo Efficacy Studies in Relevant Animal Models

The anti-inflammatory efficacy of this compound has been demonstrated in a mouse model of colitis. google.com Colitis was induced in mice using a 5% dextran (B179266) sulfate (B86663) sodium (DSS) solution in their drinking water. google.com Subcutaneous administration of the compound at a dose of 5 mg/kg resulted in significant amelioration of disease markers. google.com

Specifically, treatment with this compound led to a 17% reduction in colon shrinkage, an 80% reduction in weight loss, and a 50% decrease in the Disease Activity Index (DAI) by day 8 of the study. google.com These findings underscore the compound's potent anti-inflammatory effects in a relevant in vivo model of inflammatory bowel disease. google.com

Additionally, the compound is mentioned in the context of potential treatments for CNS disorders, with references to in vivo pharmacokinetic assessments in mice and rats, although specific data for this compound from these studies is not detailed in the available documentation. google.com

Table 2: In Vivo Efficacy of this compound in a Mouse Model of DSS-Induced Colitis

| Animal Model | Compound Administration | Parameter | Result | Reference |

| Mouse (C57BL/6) | 5 mg/kg, subcutaneous | Colon Shrinkage | 17% reduction | google.com |

| Mouse (C57BL/6) | 5 mg/kg, subcutaneous | Weight Loss | 80% reduction | google.com |

| Mouse (C57BL/6) | 5 mg/kg, subcutaneous | Disease Activity Index (DAI) | 50% reduction | google.com |

Computational Chemistry and Cheminformatics in Advancing Research on 1h Indol 4 Yl Dimethylcarbamate

Molecular Docking and Scoring in Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For 1H-Indol-4-yl dimethylcarbamate (B8479999), the primary target of interest is often acetylcholinesterase (AChE), an enzyme whose inhibition is a key therapeutic strategy for Alzheimer's disease. mdpi.comjst.go.jp Docking simulations place the ligand into the active site of the AChE protein structure, which is typically obtained from crystallographic data, and a scoring function is used to estimate the binding affinity. semanticscholar.org

Research on related indole (B1671886) derivatives and other cholinesterase inhibitors has revealed key interactions within the AChE active site. mdpi.comtandfonline.com The active site of AChE features a deep and narrow gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS). researchgate.net Docking studies consistently show that the indole ring of inhibitors can form crucial π-π stacking interactions with tryptophan residues (like Trp84 and Trp279) in these sites. researchgate.netnih.gov The carbamate (B1207046) moiety can form hydrogen bonds with amino acid residues, further stabilizing the complex. semanticscholar.org

By docking 1H-Indol-4-yl dimethylcarbamate into the AChE active site, researchers can generate hypotheses about its binding mode and predict its inhibitory potency based on the calculated binding energy. These predictions are vital for prioritizing compounds for synthesis and experimental testing. nih.gov

Table 1: Molecular Docking Data for Representative Indole-Based Cholinesterase Inhibitors This table presents examples of docking results for compounds structurally related to this compound, illustrating the typical binding affinities and interactions observed in computational studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indole-based sulfonamide (analog 9) | AChE | Not explicitly stated, but showed potent inhibition (IC50 = 0.15 µM) | Interactions within the active site gorge | tandfonline.com |

| Indole-based thiadiazole (analog 8) | AChE | Not explicitly stated, but showed potent inhibition (IC50 = 0.15 µM) | Binding to both catalytic and peripheral sites | mdpi.com |

| Indole Schiff base (compound 1s) | AChE | Not explicitly stated, but showed best inhibitory effect (Ki = 6.82 nM) | Interactions verified by docking results | tandfonline.com |

| Indole derivative (compound 6e) | AChE | Not explicitly stated, but was the most active (IC50 = 68.52 µM) | Binding within the active gorge of AChE | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like indole-carbamates, QSAR models can predict the inhibitory activity against a target like AChE based on molecular descriptors. researchgate.netnih.gov These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic features. tandfonline.com

To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. researchgate.netnih.gov Various statistical methods, like multiple linear regression (MLR), can be used to generate a mathematical equation that correlates the descriptors with the activity. tandfonline.com The predictive power of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). tandfonline.comoup.com A robust and predictive QSAR model can be used to estimate the activity of new, unsynthesized indole-carbamate analogs, guiding the design of more potent inhibitors. nih.govoup.com For instance, a QSAR study on flavonoid derivatives as cholinesterase inhibitors identified Dreiding energy and Molar Refractivity as key factors governing their activity. tandfonline.com Similarly, a 3D-QSAR model for AChE inhibitors highlighted the importance of specific protein-ligand interactions. oup.com

Table 2: Examples of QSAR Models for Acetylcholinesterase Inhibitors This table provides an overview of different QSAR models developed for AChE inhibitors, showcasing the methodologies and predictive capabilities.

| Compound Class | QSAR Method | Key Statistical Parameters | Important Descriptors | Reference |

|---|---|---|---|---|

| Flavonoid derivatives | Multiple Linear Regression (MLR) | R² = 0.801, Q²cv = 0.876, R²test = 0.824 | Dreiding energy, Molar Refractivity | tandfonline.com |

| Diverse AChE inhibitors (89 compounds) | 3D-QSAR (protein-ligand interaction fingerprint) | R² = 0.93, Q² = 0.89, R²ext = 0.89 | 3D-fingerprints from docking/pharmacophore | oup.com |

| Diverse AChE inhibitors (2,570 compounds) | Random Forest | R² = 0.66–0.93, Q²cv = 0.55–0.79, Q²ext = 0.56–0.81 | Molecular fingerprints | nih.gov |

| Heterocyclic compounds (91 molecules) | 3D-QSAR (consensus docking-based) | R² = 0.938, Q² = 0.925, R²pred = 0.919 | Docking scores (Glide, Gold, etc.) | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the movements of atoms in the system over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the complex, and the role of solvent molecules. researchgate.netroyalsocietypublishing.org

For this compound, an MD simulation would typically start with the best-docked pose in the AChE active site. nih.gov The simulation would then track the atomic motions over a period of nanoseconds or even microseconds. jst.go.jpmdpi.com Analysis of the MD trajectory can confirm whether the key interactions predicted by docking, such as hydrogen bonds and π-π stacking, are stable over time. royalsocietypublishing.org It can also reveal conformational changes in the protein upon ligand binding and provide a more accurate calculation of binding free energy. jst.go.jproyalsocietypublishing.org Studies on other AChE inhibitors have used MD simulations to validate docking poses and confirm the stability of the inhibitor within the enzyme's active site gorge. jst.go.jpacs.org

In Silico Screening and Virtual Library Design for Indole-Carbamate Analogs

In silico screening, or virtual screening, is a powerful strategy to identify potential drug candidates from vast chemical libraries. acs.orgnih.gov This approach can be used to search for novel indole-carbamate analogs with potential AChE inhibitory activity. The process often starts with a pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity, or by docking millions of commercially available compounds into the target's active site. nih.govnih.gov

Once a hit compound like this compound is identified, researchers can design a virtual library of analogs. This involves systematically modifying the lead structure—for example, by changing substituents on the indole ring or altering the carbamate portion—to create a focused set of new, virtual molecules. mdpi.comnih.govnih.gov This library can then be screened in silico using the computational methods described above (docking, QSAR) to prioritize the most promising analogs for synthesis and biological testing. mdpi.com This iterative cycle of design, virtual screening, and experimental validation is a cornerstone of modern computer-aided drug design.

Application of Artificial Intelligence and Machine Learning in Indole-Carbamate Drug Discovery Research

These trained models can then predict the AChE inhibitory activity of novel indole-carbamate analogs with high accuracy, often outperforming traditional QSAR models. nih.gov AI can be used for various tasks, including:

Hit Identification: Screening massive virtual libraries more efficiently than conventional methods to find novel scaffolds. rsc.orgmymedicaldepartment.com

Lead Optimization: Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to help design molecules with better drug-like characteristics. mymedicaldepartment.com

De Novo Design: Using generative AI models to create entirely new molecular structures that are optimized for binding to a specific target like AChE. nih.govaccscience.com

Future Perspectives and Research Gaps for 1h Indol 4 Yl Dimethylcarbamate

1H-Indol-4-yl Dimethylcarbamate (B8479999) as a Privileged Scaffold in Drug Discovery Programs

The indole (B1671886) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.comnih.govnih.gov This designation stems from its prevalence in a vast number of natural products and synthetic drugs, demonstrating its ability to bind to a wide array of biological targets. nih.goveurekaselect.com The indole structure is a key component in drugs targeting conditions ranging from inflammation and cancer to central nervous system disorders. researchgate.netresearchgate.net Its versatility is partly due to its bicyclic aromatic nature, which can engage in various noncovalent interactions with proteins, including hydrogen bonding, π–π stacking, and cation–π interactions. nih.gov

Similarly, the carbamate (B1207046) moiety is a crucial structural feature in numerous approved therapeutic agents and prodrugs. researchgate.netacs.orgresearchgate.net It is chemically robust, can enhance cell membrane permeability, and often serves as a bioisostere for amide bonds. acs.orgresearchgate.net

The fusion of these two powerful pharmacophores in an indole-carbamate structure, such as 1H-Indol-4-yl dimethylcarbamate, creates a scaffold with significant potential in drug discovery. This combination allows for diverse molecular modifications to optimize binding affinity and selectivity for specific biological targets. The indole core provides a template for interacting with receptors, while the carbamate group can modulate physicochemical properties or act as a key interacting element itself. nih.govresearchgate.net Drug discovery programs have leveraged indole-based scaffolds for developing inhibitors of enzymes like tyrosine kinases and for agents targeting G protein-coupled receptors (GPCRs). researchgate.netnih.gov

Table 1: Examples of Marketed Drugs Featuring Indole or Carbamate Scaffolds

| Drug Name | Scaffold Type | Therapeutic Area |

| Indomethacin | Indole | Anti-inflammatory eurekaselect.com |

| Sumatriptan | Indole | Anti-migraine researchgate.net |

| Ondansetron | Indole | Antiemetic eurekaselect.com |

| Rivastigmine | Carbamate | Alzheimer's Disease researchgate.netnih.gov |

| Bambuterol | Carbamate | Asthma nih.gov |

| Panobinostat | Indole | Multiple Myeloma researchgate.net |

Development of Multi-Target Directed Ligands Based on Indole-Carbamate Structures

Chronic and complex diseases, such as Alzheimer's disease (AD), often involve multiple pathological pathways, making single-target drugs inadequately effective. nih.gov This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. nih.govresearchgate.net The indole-carbamate framework is exceptionally well-suited for designing such MTDLs. nih.govjchr.org

Research has focused on creating hybrids that combine the cholinesterase-inhibiting properties of a carbamate group (like that in rivastigmine) with an indole-based fragment that targets other aspects of neurodegeneration. nih.govuj.edu.pl For instance, studies have explored indole-carbamate hybrids that act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic hypothesis of AD. nih.govacs.org In some designs, the indole moiety is appended to target other receptors, such as serotonin (B10506) (5-HT6) receptors or kinases like DYRK1A, which are also implicated in the pathology of Alzheimer's disease. nih.govuj.edu.pl

One study detailed the design of rivastigmine-indole hybrids where the carbamate pharmacophore was linked to an indole scaffold. nih.gov These MTDLs were intended to inhibit cholinesterases while also potentially modulating processes like amyloid-beta aggregation, a hallmark of AD. nih.gov Another series of compounds linked a phenyl N-ethyl-N-methylcarbamate fragment to an indole structure targeting 5-HT6 receptors, resulting in potent BuChE inhibition and high receptor affinity. uj.edu.pl These findings underscore the promise of using indole-carbamate structures to create synergistic therapies for complex multifactorial diseases. nih.govnih.gov

Table 2: Research on Indole-Carbamate Based Multi-Target Directed Ligands

| Compound Class | Targeted Biological Pathways | Potential Therapeutic Area |

| Rivastigmine-Indole Hybrids | Cholinesterase Inhibition, Amyloid-beta Aggregation nih.gov | Alzheimer's Disease |

| Indole-Carbamate 5-HT6R Ligands | Cholinesterase Inhibition, 5-HT6 Receptor Antagonism uj.edu.pl | Alzheimer's Disease |

| Indoline-Carbamate Derivatives | Cholinesterase Inhibition, Oxidative Stress Reduction acs.org | Alzheimer's Disease |

| INDY-Rivastigmine Hybrids | Butyrylcholinesterase Inhibition, DYRK1A/CLK1 Kinase Inhibition nih.gov | Alzheimer's Disease |

Prodrug Strategies Employing the Dimethylcarbamate Group in Indole Systems

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. ewadirect.com This strategy is often used to overcome poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or lack of site-specific delivery. nih.govewadirect.comwuxiapptec.com The carbamate group, particularly a dimethylcarbamate, is an effective promoiety for creating prodrugs of molecules containing hydroxyl or amine groups. researchgate.netnih.govwuxiapptec.com

The dimethylcarbamate group can mask a phenolic hydroxyl on an indole ring, protecting it from first-pass metabolism in the liver and gut wall. wuxiapptec.comijpsjournal.com This masking increases the drug's stability and allows for a more sustained release of the active compound as the carbamate is slowly hydrolyzed by esterases in the body. nih.govwuxiapptec.com A well-known example of this strategy, although not indole-based, is bambuterol, a dimethylcarbamate prodrug of terbutaline, which has a longer duration of action and is more resistant to metabolism than the parent drug. researchgate.netijpsjournal.com

In the context of indole systems, this strategy has been explored for highly potent compounds like the duocarmycin class of antitumor agents. nih.govacs.org A heterocyclic carbamate prodrug of a duocarmycin analogue was shown to be exceptionally stable and provided a slow, sustained release of the potent parent drug. This approach led to greater efficacy and a much larger therapeutic window compared to administering the parent drug directly, showcasing the potential for safer and more effective treatments. acs.org Such a strategy could be applied to this compound, where the dimethylcarbamate group attached to the 4-hydroxyindole (B18505) core could serve to improve the delivery and pharmacokinetic profile of the parent phenol (B47542).

Emerging Methodologies and Technologies for Indole-Carbamate Research

Advances in chemical synthesis and research technologies are continuously expanding the toolkit for investigating and developing indole-carbamate compounds.

Synthetic Methodologies:

Modern Coupling Reactions: Traditional methods for indole synthesis are being supplemented by modern catalytic systems. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been adapted for constructing the indole core under milder conditions, allowing for the preservation of sensitive functional groups like carbamates. nih.gov Copper-catalyzed intramolecular cyclizations of ene-carbamates have also been developed, though sometimes with modest yields.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic routes. This includes the use of carbon dioxide as a C1 source for creating the carbamate moiety, which offers a non-toxic alternative to hazardous reagents like phosgene (B1210022). nih.gov Ultrasound-assisted synthesis is another green technique that has been applied to the palladium-mediated synthesis of indole derivatives, often resulting in good yields and shorter reaction times. researchgate.net

Novel Reaction Pathways: New multi-component, domino reactions are being devised for the efficient one-pot synthesis of complex, functionalized indoles from simple starting materials, sometimes under catalyst-free conditions. researchgate.net For carbamate synthesis, methods using activating agents like di(2-pyridyl) carbonate (DPC) provide reliable and high-yielding routes to carbamates from amines. nih.gov A methodology for synthesizing 3-amino-1H-indole-2-carboxylates utilizes a Pd-C mediated hydrogenolysis for the neutral condition removal of an N-carbamate protecting group. monash.eduresearchgate.net

Enabling Technologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets, accelerating the identification of lead molecules. This technology is crucial for exploring the diverse biological space that indole-carbamate scaffolds can target.

Computational Modeling: In silico drug design, including molecular docking and dynamics simulations, plays a vital role in modern drug discovery. These tools can predict how indole-carbamate derivatives will bind to target proteins, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective ligands. jchr.org

Photoresponsive Prodrugs: An innovative approach involves creating "caged" prodrugs that release the active inhibitor upon irradiation with light. nih.gov This technology offers precise spatial and temporal control over drug activation, potentially minimizing side effects and enhancing therapeutic efficacy, and could be adapted for indole-carbamate systems. nih.gov

Unexplored Biological Targets and Therapeutic Areas for this compound Research

While much of the research on indole-carbamates has focused on neurodegenerative diseases and cancer, the inherent versatility of this scaffold suggests its potential utility across a broader range of therapeutic areas. acs.orgnih.govmdpi.com

Anti-Infective Agents: Indole derivatives have shown a wide spectrum of anti-infective activities, including antibacterial, antifungal, antiviral, and anti-tuberculosis properties. nih.gov For example, certain indole-2-carboxamides are potent against Mycobacterium tuberculosis, targeting the MmpL3 transporter. rsc.org The indole-carbamate scaffold remains relatively underexplored for treating infectious diseases, representing a significant research gap. Further screening of compounds like this compound against a panel of microbial and viral targets could uncover new therapeutic leads.

Anti-Inflammatory and Immunomodulatory Roles: Indoline (B122111) carbamates have demonstrated the ability to reduce pro-inflammatory cytokines in models of lung injury, acting through pathways like p38 MAPK and NF-κB. nih.gov Given that indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme with an indole-containing substrate, is a key modulator of immune responses, targeting inflammatory and autoimmune diseases is a logical next step for indole-carbamate research. nih.gov

Metabolic Disorders: The indole nucleus is a component of molecules involved in metabolic signaling. Exploring the effect of this compound and related structures on targets relevant to metabolic syndrome, such as diabetes and obesity, could open new avenues for research.

Ion Channel Modulation: The transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling, is modulated by some indole-containing compounds. mdpi.com The potential for indole-carbamates to act as agonists or antagonists of TRPV1 or other ion channels is a largely untapped area of investigation that could lead to new analgesics or treatments for channelopathies.

Neglected Tropical Diseases: The broad biological activity of the indole scaffold suggests potential applications against parasites responsible for neglected tropical diseases like leishmaniasis and malaria, areas where indole-based compounds have already shown some promise. nih.gov

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1H-Indol-4-yl dimethylcarbamate, and how can reaction conditions be optimized?

The synthesis of 1H-indol-4-yl derivatives often employs coupling reactions or functional group transformations. For example, phosphonate derivatives of 1H-indol-4-yl groups can be synthesized via bromotrimethylsilane-mediated deprotection and subsequent purification using silica chromatography . Optimization may involve adjusting solvent systems (e.g., dichloromethane/methanol), reaction time (e.g., 20–30 hours for complete conversion), and temperature (reflux conditions). Yield improvements can be tracked via LC-MS or <sup>31</sup>P-NMR for phosphorus-containing analogs .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural characterization typically requires a combination of:

- NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT) to verify indole ring substitution patterns and carbamate linkage.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC purity analysis (≥95% purity thresholds are common in pharmacological studies) . Comparative data from analogs like 2-(1H-indol-4-yl)benzoic acid scaffolds can guide interpretation .

Q. What initial biological screening assays are suitable for evaluating this compound?

Prioritize assays based on structural analogs:

- Kinase inhibition assays (e.g., ATM/ATR inhibitors like AZ20, which shares an indol-4-yl moiety) .

- Apoptosis modulation studies (e.g., Bcl-2/Mcl-1 dual inhibitor frameworks) .

- Receptor binding assays (e.g., serotonin receptor targets, as seen in tryptamine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different experimental models?

Contradictions may arise from variations in:

- Cellular permeability : Use logP calculations or Caco-2 assays to assess membrane penetration.

- Metabolic stability : Perform liver microsome studies to identify degradation pathways.

- Assay conditions : Standardize pH, serum proteins, and incubation times. For example, phosphonate analogs showed variable stability under acidic vs. neutral conditions . Replicate experiments in controlled settings and apply statistical meta-analysis to identify outliers.

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

Combine:

- Molecular docking (e.g., AutoDock Vina) to map interactions with binding pockets, as demonstrated in Bcl-2/Mcl-1 inhibitor studies .

- Molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time.

- Free energy perturbation (FEP) to quantify binding energy changes induced by structural modifications. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the carbamate group in 1H-Indol-4-yl derivatives?

Systematic modifications include:

- Varying substituents on the carbamate (e.g., methyl vs. ethyl groups) to assess steric and electronic effects.

- Replacing carbamate with esters, amides, or phosphonates (as in AZ20’s sulfonylcyclopropyl group) .

- Assessing hydrolytic stability in physiological buffers (pH 7.4, 37°C) via LC-MS to correlate stability with bioactivity .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Address common issues:

- Low yields : Optimize catalyst loading (e.g., Pd/C for coupling reactions) or switch to flow chemistry for better heat/mass transfer.

- Purification difficulties : Use preparative HPLC or crystallization techniques (e.g., solvent-antisolvent pairs).

- Byproduct formation : Monitor intermediates via TLC or inline IR spectroscopy. For example, bromotrimethylsilane-mediated reactions require strict anhydrous conditions .

Methodological Considerations

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

Use:

- Caco-2 monolayers to predict intestinal absorption.

- Human liver microsomes or hepatocytes to assess metabolic clearance.

- Plasma protein binding assays (e.g., equilibrium dialysis) to determine free drug fractions. Data from psilocybin analogs suggest indole derivatives may exhibit high plasma protein binding .

Q. How should researchers design dose-response studies to identify off-target effects of this compound?

Implement:

- Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to detect unintended kinase inhibition.

- Transcriptomic analysis (RNA-seq) to identify differentially expressed genes at subtoxic doses.

- High-content screening (HCS) for cellular toxicity markers (e.g., mitochondrial membrane potential).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.